molecular formula C6H15NOS B8659813 2-((2-(Dimethylamino)ethyl)thio)ethanol

2-((2-(Dimethylamino)ethyl)thio)ethanol

Cat. No.: B8659813
M. Wt: 149.26 g/mol
InChI Key: CHTMWEOOCHRCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(Dimethylamino)ethyl)thio)ethanol is a sulfur-containing amino alcohol with the molecular formula C₆H₁₅NOS. It features a dimethylaminoethyl group linked via a thioether (-S-) bond to an ethanol moiety. For instance, HMDB0245102 () references 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline, which shares the dimethylaminoethylthio group but is attached to a quinoline ring instead of ethanol.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]ethanol

InChI

InChI=1S/C6H15NOS/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3

InChI Key

CHTMWEOOCHRCKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSCCO

Origin of Product

United States

Comparison with Similar Compounds

Amino Alcohols with Alkylamino Groups

Compound Molecular Formula Key Features Applications/Properties References
Diethylaminoethanol C₆H₁₅NO - Diethylamino group
- Ethanol backbone
Used in resin synthesis, surfactants, and corrosion inhibitors. Higher lipophilicity compared to dimethylamino analogs due to longer alkyl chains .
2-(2-Aminoethylamino)ethanol C₄H₁₂N₂O - Ethylenediamine derivative
- Dual amino and hydroxyl groups
Intermediate in polymer production; acts as a chelating agent. Lower steric hindrance than dimethylamino analogs .
Target Compound C₆H₁₅NOS - Thioether linkage
- Dimethylamino group
Potential use in drug delivery (thioether stability) or as a ligand in coordination chemistry .

Key Findings :

  • Diethylaminoethanol exhibits higher boiling points and lower solubility in water compared to dimethylamino analogs due to increased hydrophobicity .
  • The thioether group in the target compound may enhance stability against oxidation compared to oxygen-linked analogs (e.g., methoxy derivatives) .

Thiophene-Containing Ethanol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Structural Feature References
2-(2-Thienyl)ethanol C₆H₈OS 128.19 - Thiophene ring
- Hydroxyethyl group
2-(3-Thienyl)ethanol C₆H₈OS 128.19 - Thiophene ring (3-position substitution)
Target Compound C₆H₁₅NOS ~161.26 (estimated) - Thioether linkage (non-aromatic sulfur)

Key Findings :

  • Thiophene derivatives (e.g., 2-(2-Thienyl)ethanol) are 10–15% lighter than the target compound due to the absence of the dimethylaminoethyl group .
  • Aromatic thiophene rings in analogs may confer antimicrobial activity, as seen in pyrimidine-thiol derivatives ().

Dimethylaminoethyl-Substituted Compounds

Compound Structure Synthesis Highlights Applications References
NI3 () Benzo[de]isoquinoline derivative Nitro group substitution with allylamino Fluorescent probes or sensors
HMDB0245102 3-Phenylquinoline derivative Thioether linkage to dimethylaminoethyl Pharmacological scaffolds
Target Compound Ethanol-linked thioether Likely via alkylation of thiols Ligand design, polymer modifiers

Key Findings :

  • The dimethylaminoethyl group enhances electron-donating capacity, critical in photoactive compounds (e.g., NI3 in ) .
  • Thioether linkages improve thermal stability, as observed in resin systems (), suggesting utility in high-temperature applications for the target compound .

Methoxy vs. Thio Substituents

Compound Linkage Reactivity Example Synthesis References
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxy - Susceptible to hydrolysis
- Lower nucleophilicity
Alkylation with bromoethanol ()
Target Compound Thioether - Resistant to hydrolysis
- Higher nucleophilicity
Likely thiol-disulfide exchange

Key Findings :

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